molecular formula C9H13F3N4O B2887328 2-Methyl-3-(5-methyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid hydrazide CAS No. 1005694-95-0

2-Methyl-3-(5-methyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid hydrazide

Numéro de catalogue: B2887328
Numéro CAS: 1005694-95-0
Poids moléculaire: 250.225
Clé InChI: WMYCFCXEWMSLMY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Methyl-3-(5-methyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid hydrazide is a heterocyclic hydrazide derivative characterized by a trifluoromethyl-substituted pyrazole moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for biological activity .

Propriétés

IUPAC Name

2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N4O/c1-5(8(17)14-13)4-16-6(2)3-7(15-16)9(10,11)12/h3,5H,4,13H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYCFCXEWMSLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(C)C(=O)NN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

2-Methyl-3-(5-methyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid hydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H9F3N2O
  • Molecular Weight : 222.16 g/mol
  • CAS Number : 345637-71-0

Synthesis

The synthesis of 2-Methyl-3-(5-methyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid hydrazide typically involves multi-step organic reactions, including:

  • Formation of the pyrazole ring through hydrazine reaction with a 1,3-diketone.
  • Introduction of the trifluoromethyl group using trifluoromethyl iodide.
  • Formation of the hydrazide group by reacting the intermediate with an appropriate acid derivative .

Antioxidant Activity

Research indicates that derivatives of pyrazole compounds exhibit antioxidant properties , which are crucial for protecting cells from oxidative stress. For instance, studies demonstrated that specific pyrazole derivatives significantly reduced lipid peroxidation and enhanced cellular viability under oxidative stress conditions .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies revealed that 2-Methyl-3-(5-methyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid hydrazide displayed efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor , particularly targeting dihydroorotate dehydrogenase (DHODH). Inhibition of DHODH is significant in the context of immunosuppressive therapies and treatment of certain viral infections .

The biological effects of 2-Methyl-3-(5-methyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid hydrazide are believed to stem from its ability to interact with specific molecular targets:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular signaling and proliferation.
  • Antioxidant Mechanism : By scavenging free radicals, it helps mitigate oxidative damage within cells.

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Demonstrated antioxidant and antimicrobial activities in related pyrazole compounds; indicated potential for further development as therapeutic agents .
Recent Investigations (2023)Found that pyrazole derivatives showed significant inhibition of DHODH in vitro, suggesting a pathway for immunosuppressive applications .
Structure–Activity Relationship StudiesIdentified key structural features that enhance biological activity, providing insights for future drug design .

Comparaison Avec Des Composés Similaires

Comparison with Similar Hydrazide Derivatives

Structural Features

  • Target Compound : Contains a 5-methyl-3-trifluoromethyl-pyrazole group linked to a propionic acid hydrazide backbone. The trifluoromethyl group confers electron-withdrawing properties and steric bulk.
  • BDIII (2-Methyl-3-(N-piperidyl)propionic Acid Hydrazide) : Features a piperidine ring instead of pyrazole, reducing lipophilicity (LogP ≈ 2.1) .
  • BDIV (2-Methyl-3-(N-morpholyl)propionic Acid Hydrazide) : Substituted with a morpholine ring, increasing hydrophilicity (LogP ≈ 0.25) .
  • Isoniazid (Isonicotinic Acid Hydrazide) : A first-line antitubercular drug with a simpler aromatic hydrazide structure lacking heterocyclic substituents .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Solubility
Target Compound (Inferred) ~250–300* ~2.5–3 Moderate (DMSO)
BDIII 185.27 2.1 High (aqueous)
BDIV 187.24 0.25 Very High
Isoniazid 137.14 -0.64 High (aqueous)

*Estimated based on trifluoromethylpyrazole analogs in .

Pharmacological Activity

Antimicrobial Activity
  • Target Compound : The trifluoromethyl group may enhance activity against Gram-positive bacteria (e.g., S. aureus) by improving membrane penetration .
  • BDIII : Exhibits moderate bacteriostatic effects (50 mg/mL) against E. coli and S. aureus, with lower toxicity (LD50 = 1.91 mmol/kg) compared to streptomycin .
  • BDVI (3,4-Dihydroxybenzilidenhydrazide BDIII) : Shows activity comparable to ciprofloxacin, indicating that aromatic substitutions can boost efficacy .
  • Isoniazid Derivatives : MIC values as low as 0.6 μM for antitubercular activity, dependent on substituent lipophilicity .
Spasmolytic Activity
  • BDIII and MAI/MAII: Demonstrate spasmolytic effects comparable to Dotraverin (a known antispasmodic) in vitro .
  • Target Compound: No direct data, but the trifluoromethyl group may modulate calcium channel interactions, a common spasmolytic mechanism .

Toxicity Profile

Compound Acute Toxicity (LD50, mmol/kg) Key Findings
Target Compound Not reported Expected low toxicity (inferred from BDIII)
BDIII 1.91 ± 0.066 Low toxicity, suitable for higher dosing
BDIV >4.0 Inactive due to high hydrophilicity
Isoniazid ~0.5–1.0* Hepatotoxic at high doses

Key Research Findings and Implications

  • Structural Optimization : The trifluoromethyl group in the target compound likely balances lipophilicity and solubility, addressing limitations of overly hydrophilic (BDIV) or simple aromatic (isoniazid) analogs.
  • Activity-Toxicity Trade-off : BDIII’s moderate activity and low toxicity highlight the promise of piperidine-containing hydrazides, while the target compound’s trifluoromethylpyrazole group may further enhance selectivity .
  • Synthetic Feasibility : Column chromatography and hydrazine-based condensation methods () are scalable for producing these derivatives.

Q & A

Q. How can solubility challenges be overcome for in vivo studies?

  • Methodological Answer : Use co-solvents (e.g., PEG 400:DMSO, 70:30 v/v) or nanoformulations (liposomes, 100–200 nm size). Assess bioavailability via pharmacokinetic profiling (plasma concentration vs. time) in rodent models .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.